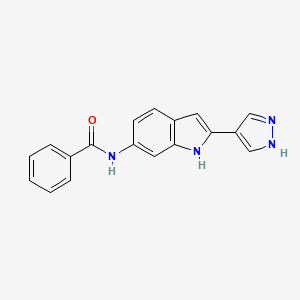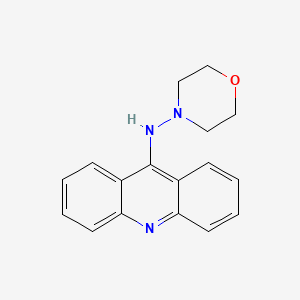
Acridine, 9-(morpholinoamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9-(morpholinoamino)- is a derivative of acridine, a heterocyclic organic compound containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-(morpholinoamino)- typically involves the condensation of appropriate 9-aminoacridine derivatives with morpholine. One common method includes the reaction of 9-chloroacridine with morpholine under reflux conditions . Another approach involves the use of 9-aminoacridine and morpholine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Acridine, 9-(morpholinoamino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide) . Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acridine, 9-(morpholinoamino)- can yield acridine-9-carboxylic acid derivatives, while reduction can produce various reduced acridine derivatives .
Scientific Research Applications
Acridine, 9-(morpholinoamino)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acridine, 9-(morpholinoamino)- involves its ability to intercalate into DNA, disrupting the normal function of nucleic acids. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately inducing apoptosis in cancer cells . Additionally, acridine derivatives can interact with various molecular targets, including proteins and enzymes, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Properties
CAS No. |
28846-41-5 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-acridin-9-ylmorpholin-4-amine |
InChI |
InChI=1S/C17H17N3O/c1-3-7-15-13(5-1)17(19-20-9-11-21-12-10-20)14-6-2-4-8-16(14)18-15/h1-8H,9-12H2,(H,18,19) |
InChI Key |
CYZYHGSOAIWPMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


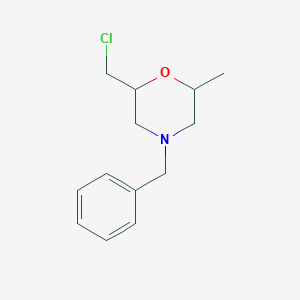
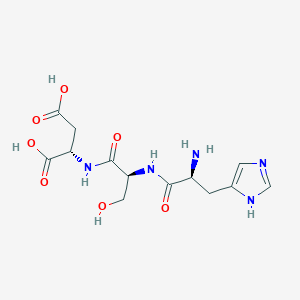
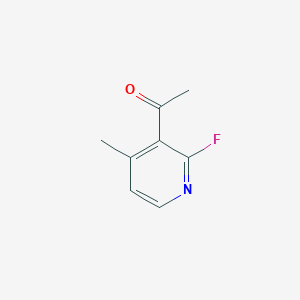
![4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline](/img/structure/B12939848.png)
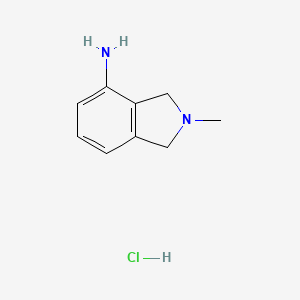
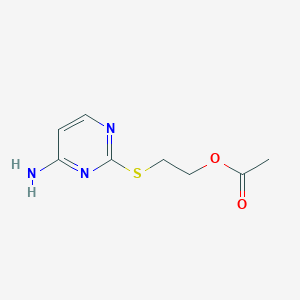
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
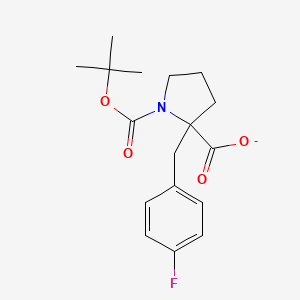
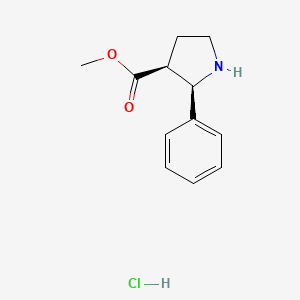
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
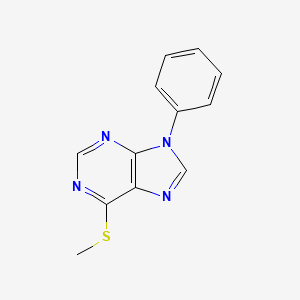
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
